2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid

Catalog No.
S13505971
CAS No.
1242338-93-7
M.F
C7H3Cl2FO4S
M. Wt
273.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid

CAS Number

1242338-93-7

Product Name

2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid

IUPAC Name

2-chloro-3-chlorosulfonyl-5-fluorobenzoic acid

Molecular Formula

C7H3Cl2FO4S

Molecular Weight

273.06 g/mol

InChI

InChI=1S/C7H3Cl2FO4S/c8-6-4(7(11)12)1-3(10)2-5(6)15(9,13)14/h1-2H,(H,11,12)

InChI Key

DXPXTGIHDYFKAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)S(=O)(=O)Cl)F

2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid is a chemical compound with the molecular formula C₇H₄Cl₂O₄S and a molecular weight of approximately 273.07 g/mol. This compound features a benzoic acid core substituted with both a chlorosulfonyl group and a chlorine atom, along with a fluorine atom at the 5-position. Its structural uniqueness allows it to participate in various

  • Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
  • Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
  • Hydrolysis: In the presence of water or an aqueous base, this compound can hydrolyze to yield 2-fluorobenzoic acid and sulfur dioxide .

The synthesis of 2-chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid typically involves the chlorosulfonation of 2-fluoro-3-chlorobenzoic acid using chlorosulfonic acid. The general procedure includes:

  • Chlorosulfonation: Reacting 2-fluoro-3-chlorobenzoic acid with chlorosulfonic acid at low temperatures (0-5°C) for several hours.
  • Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product.
  • Purification: The crude product is recrystallized from solvents such as ethanol or acetone to obtain pure 2-chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid .

2-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid has several applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting inflammatory diseases and cancers.
  • Material Science: This compound is utilized in creating advanced materials, including polymers, due to its functional groups that enhance material properties.
  • Biological Studies: It acts as a precursor for synthesizing biologically active molecules used in enzyme inhibition studies and drug development .

Interaction studies involving 2-chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid focus on its reactivity with various nucleophiles and other electrophiles. These studies are essential for understanding its potential as a pharmaceutical intermediate and its behavior in biological systems. Investigations into its interaction with enzymes or receptors could provide insights into its therapeutic potential .

Several compounds share structural similarities with 2-chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
5-(Chlorosulfonyl)-2-fluorobenzoic acid37098-75-20.88
4-Chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid1242339-73-60.87
Chlorosulfonyl isocyanateN/AN/A
SulfonimidatesN/AN/A

Uniqueness

The uniqueness of 2-chloro-3-(chlorosulfonyl)-5-fluorobenzoic acid lies in its combination of both chlorosulfonyl and fluorine groups on the benzoic acid framework. This specific arrangement imparts distinct reactivity patterns compared to similar compounds, making it valuable as an intermediate in organic synthesis and a versatile reagent in various chemical transformations .

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

271.9113133 g/mol

Monoisotopic Mass

271.9113133 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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